N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride
CAS No.: 1158447-38-1
VCID: VC2715910
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound belonging to the class of tetrahydropyrans, which are cyclic compounds containing a six-membered ring with one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications. Chemical Data Table
Synthesis and ReactionsThe synthesis of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves several steps, which may vary based on specific laboratory conditions and desired purity levels. This compound can participate in various chemical reactions typical for amines and heterocycles, making it versatile in organic synthesis. ApplicationsN-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride has potential applications in various scientific fields, including medicinal chemistry. It serves as a building block in the synthesis of pharmaceuticals, similar to other tetrahydropyran derivatives like N-Propyl-tetrahydro-2H-pyran-4-amine, which is used in pharmaceutical development and agrochemical formulations . Applications Table
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1158447-38-1 | ||||||||||||||||
Product Name | N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride | ||||||||||||||||
Molecular Formula | C12H18ClNO | ||||||||||||||||
Molecular Weight | 227.73 g/mol | ||||||||||||||||
IUPAC Name | N-(4-methylphenyl)oxan-4-amine;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)13-12-6-8-14-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | ||||||||||||||||
Standard InChIKey | CMZIKLWZEWKFQL-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=CC=C(C=C1)NC2CCOCC2.Cl | ||||||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)NC2CCOCC2.Cl | ||||||||||||||||
PubChem Compound | 71299313 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume